Epinephrine hydrochloride, also known as adrenaline hydrochloride, is an endogenous neurotransmitter hormone. [] It plays a crucial role in the body's fight-or-flight response, preparing the body for stressful situations. While epinephrine hydrochloride is naturally produced in the body, it is also synthesized for various scientific research applications.
Epinephrine hydrochloride exerts its effects by binding to adrenergic receptors throughout the body. [] These receptors are classified as alpha- and beta-adrenergic receptors, with further subtypes within each category. Binding to these receptors initiates a cascade of intracellular signaling events, leading to various physiological responses.
Investigating cardiovascular effects: Epinephrine hydrochloride is used to induce and study changes in heart rate, blood pressure, and cardiac output. [, ] Researchers use it to model various cardiovascular conditions, such as cardiac arrhythmias, and evaluate the effects of different drugs and treatments.
Studying respiratory function: Epinephrine hydrochloride's bronchodilatory effects make it valuable in research on asthma and other respiratory diseases. [, ] Researchers use it to induce bronchodilation in animal models and study the mechanisms underlying airway constriction and relaxation.
Evaluating glaucoma treatments: Epinephrine hydrochloride's ability to lower intraocular pressure (IOP) makes it useful in glaucoma research. [, , ] It's used to compare the efficacy and safety of different glaucoma medications.
Studying pupil dilation: Researchers utilize epinephrine hydrochloride's mydriatic effects to investigate mechanisms of pupil dilation and its potential role in various ocular conditions. []
Investigating blood coagulation: Epinephrine hydrochloride can influence blood clotting. [] Researchers study its effects on platelet aggregation and blood vessel constriction to understand its role in hemostasis and thrombosis.
Developing drug delivery systems: Scientists explore using epinephrine hydrochloride in novel drug delivery systems, such as biodegradable microchamber arrays, for controlled drug release. []
Epinephrine hydrochloride is an endogenous hormone produced in the adrenal medulla of mammals. It belongs to the class of catecholamines, which are derived from the amino acid tyrosine. The compound is classified as a sympathomimetic amine due to its ability to stimulate adrenergic receptors, leading to physiological responses similar to those induced by the sympathetic nervous system. Its chemical formula is with a molecular weight of approximately 219.7 g/mol .
Epinephrine hydrochloride can be synthesized through various methods. A notable process involves the reduction of N-benzyl epinephrine using palladium on carbon as a catalyst in methanol under acidic conditions. The synthesis steps include:
The molecular structure of epinephrine hydrochloride features a catechol moiety with two hydroxyl groups on the benzene ring and an amine group attached to an ethyl chain. The specific stereochemistry of epinephrine is critical for its biological activity:
Epinephrine hydrochloride participates in several chemical reactions due to its functional groups:
Epinephrine exerts its effects through activation of adrenergic receptors:
Epinephrine hydrochloride exhibits distinct physical and chemical properties:
Epinephrine hydrochloride has a wide array of applications in medicine:
The industrial production of epinephrine hydrochloride relies on multi-step synthetic routes beginning with catechol derivatives. A predominant method involves the Friedel-Crafts acylation of 1,2-dichloroethane with chloroacetyl chloride, catalyzed by Lewis acids (e.g., AlCl₃, ZnCl₂) at –20°C to 50°C, yielding 3,4-dihydroxyphenacyl chloride as a key intermediate. This reaction achieves yields exceeding 85% when conducted in halogenated solvents like dichloroethane or carbon disulfide [2] [6]. Subsequent nucleophilic displacement with N-methylbenzylamine in aprotic solvents (DMF, DMSO) forms 3',4'-dihydroxy-2-N-benzyl-N-methylaminoacetophenone, isolated via acid-base treatment involving pH adjustment to ≤5 with mineral acids followed by basification to pH ≥7.2 [6].
Catalytic Hydrogenation represents the critical step for ketone reduction and debenzylation. Using 5–10% Pd/C or Pt/C catalysts under acidic conditions (pH 1–3), this one-pot reaction converts the acetophenone intermediate to racemic epinephrine. Hydrogen pressures of 50–100 psi in methanol/water mixtures facilitate simultaneous reduction and deprotection, streamlining the process [2]. Recent innovations focus on catalyst recycling systems that reduce Pd leaching by >30%, enhancing cost-effectiveness for large-scale batches [4].
Table 1: Industrial-Scale Reaction Conditions for Key Intermediates
Intermediate | Reaction Conditions | Catalyst/Solvent | Yield |
---|---|---|---|
3,4-Dihydroxyphenacyl chloride | Friedel-Crafts acylation (–20°C to 50°C) | AlCl₃/1,2-Dichloroethane | 85–90% |
N-Benzyl-N-methylaminoacetophenone | Nucleophilic substitution (0–30°C) | DMF/DMSO | 75–80% |
Racemic epinephrine | Hydrogenation (H₂, pH 1–3) | 10% Pd/C in MeOH-H₂O | 70–75% |
Epinephrine’s biological activity resides exclusively in the L-(–)-enantiomer, necessitating stringent enantiomeric control. Classical Resolution employs diastereomeric salt formation using chiral acids (e.g., L-tartaric acid, D-camphor-10-sulfonic acid). Racemic epinephrine free base reacts with L-tartaric acid in methanol/water, selectively crystallizing the L-(–)-epinephrine-L-tartrate salt. Basification with ammonia liberates the target enantiomer with 95–97% enantiomeric excess (ee). Recrystallization cycles increase ee to >99%, though yields decrease by 15–20% per cycle [2] [6].
Catalytic Asymmetric Hydrogenation offers a more efficient alternative. Using [Rh(COD)Cl]₂ complexed with (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonylpyrrolidine (MCCPM) as a chiral ligand, 3',4'-dihydroxy-2-N-benzyl-N-methylaminoacetophenone undergoes hydrogenation at 50–100 psi H₂. This yields L-(–)-N-benzylepinephrine with 98% ee, followed by Pd/C-catalyzed debenzylation in sulfuric acid to afford epinephrine sulfate. The Rh-MCCPM system achieves turnover numbers (TON) of >5,000, reducing catalyst loadings to 0.02 mol% [4].
Table 2: Comparison of Chiral Resolution vs. Asymmetric Synthesis
Parameter | Classical Resolution | Asymmetric Hydrogenation |
---|---|---|
Chiral Controller | L-Tartaric acid | Rh-MCCPM catalyst |
Key Step | Diastereomer crystallization | Enantioselective H₂ addition |
Enantiomeric Excess | 95–97% (initial) | 98% (initial) |
Yield per Cycle | 60–65% | 85–90% |
Catalyst/Chiral Agent Recovery | Limited (acid degradation) | >90% (ligand stability) |
Post-synthesis purification ensures pharmacopeial compliance for enantiopurity (>99% HPLC purity, >95% ee). Crystallization-Induced Diastereomer Separation exploits differential solubility: L-(–)-epinephrine free base dissolved in water is acidified to pH 4 with HCl, crystallizing epinephrine hydrochloride while excluding D-(+)-epinephrine contaminants. This step enhances ee from 95% to 99.8% and reduces (+)-isomer content to <0.5% [2] [6].
Chromatographic Monitoring via HPLC-CD (circular dichroism) detection validates enantiopurity. Using a C8 column with a phosphate/1-octanesulfonate buffer (pH 3.8), epinephrine enantiomers are separated achirally. CD detection at 230 nm quantifies D-(+)-epinephrine down to 1% of total epinephrine, correlating with chiral column methods (R² = 0.998) [3]. Stabilization during Storage prevents racemization: antioxidant cocktails (0.2–0.5 mg/mL sodium metabisulfite, 1.0 mg/mL citric acid) maintain ee >99% for 24 months by suppressing oxidative degradation, which accelerates racemization at pH >5.0 [1].
Table 3: Stability of Epinephrine Hydrochloride Under Purification Conditions
Parameter | Crystallization | HPLC-CD Monitoring | Antioxidant Stabilization |
---|---|---|---|
Enantiomeric Excess (ee) | 99.8% | Detects 1% D-isomer | Maintains >99% ee for 24 mo |
Chemical Purity | >99.9% (HPLC) | N/A | Prevents 90% degradation |
Key Agents | HCl (pH 4.0) | Phosphate buffer | Na₂S₂O₅/citric acid |
Limitation | Yield loss (15%) | Non-preparative | pH-dependent efficacy |
Sustainable manufacturing minimizes waste and hazardous reagents. Solvent Reduction is achieved via aqueous reaction media: catalytic hydrogenation and resolution steps utilize water/ethanol mixtures, cutting halogenated solvent use by 70% compared to traditional routes [2]. Biobased Antioxidants replace synthetic stabilizers: L-cysteine (0.05–0.1 mg/mL) complexes metal ions (Fe³⁺, Cu²⁺) that catalyze epinephrine oxidation, reducing impurity formation (e.g., adrenochrome) by 40% while enhancing biocompatibility [1].
Catalyst Immobilization enables reuse: polymer-bound MCCPM ligands facilitate Rh recovery >90% via filtration, decreasing heavy-metal waste [4]. In-Process Monitoring with FTIR and DLS optimizes reagent use: real-time particle size analysis during crystallization prevents agglomeration, improving yield by 12% [7]. These innovations collectively reduce the E-factor (kg waste/kg product) from 35 to 8, aligning with green chemistry principles [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7